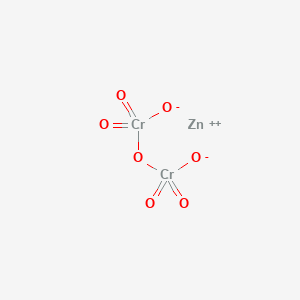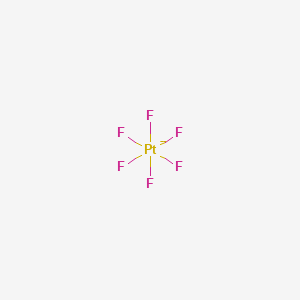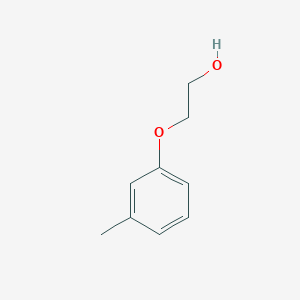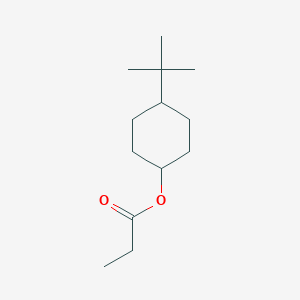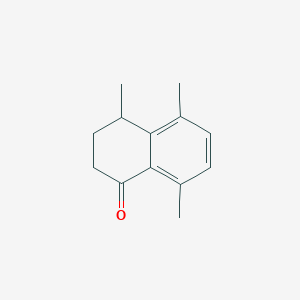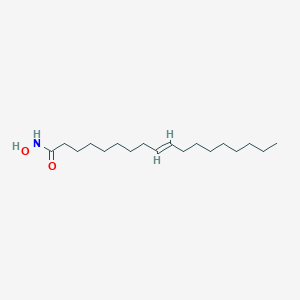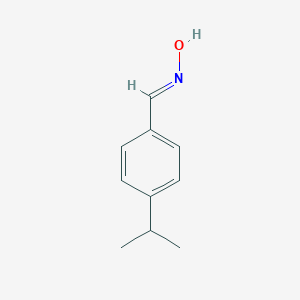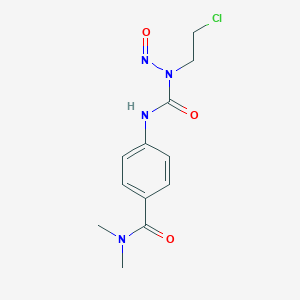
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- is a synthetic compound used in scientific research. It is a nitrogen-containing compound that has been shown to have various biochemical and physiological effects.
作用機序
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- releases nitric oxide through a process called diazeniumdiolation. This process involves the reaction of the compound with water to form a nitric oxide molecule and a carbamate. The nitric oxide molecule can then interact with biological systems and produce various biochemical and physiological effects.
生化学的および生理学的効果
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- has been shown to have various biochemical and physiological effects. It can induce vasodilation, inhibit platelet aggregation, and modulate the immune system. It has also been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- has several advantages for lab experiments. It can release nitric oxide in a controlled manner, allowing researchers to study the effects of nitric oxide on biological systems. It is also stable and can be stored for long periods of time. However, it has some limitations, such as its toxicity and potential for off-target effects.
将来の方向性
There are several future directions for research on urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso-. One direction is to investigate its potential for use in cancer therapy. It has been shown to have anti-tumor properties and could be used in combination with other therapies to enhance their effectiveness. Another direction is to study its effects on the immune system and its potential for use in treating inflammatory diseases. Additionally, researchers could explore its potential for use in cardiovascular disease and neurodegenerative diseases.
合成法
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- can be synthesized through a multistep process. The first step involves the reaction of p-(dimethylamino)benzaldehyde with chloroacetyl chloride to form 3-(chloroacetyl)-p-(dimethylamino)benzaldehyde. The second step involves the reaction of the previous compound with sodium nitrite to form 3-(nitroso)-p-(dimethylamino)benzaldehyde. The final step involves the reaction of the previous compound with urea to form urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso-.
科学的研究の応用
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- has been used in scientific research to study the effects of nitric oxide on biological systems. Nitric oxide is a signaling molecule that plays a role in various physiological processes such as vasodilation, neurotransmission, and inflammation. Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- is a nitric oxide donor that can release nitric oxide in a controlled manner, allowing researchers to study the effects of nitric oxide on biological systems.
特性
CAS番号 |
13909-28-9 |
|---|---|
製品名 |
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- |
分子式 |
C12H15ClN4O3 |
分子量 |
298.72 g/mol |
IUPAC名 |
4-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H15ClN4O3/c1-16(2)11(18)9-3-5-10(6-4-9)14-12(19)17(15-20)8-7-13/h3-6H,7-8H2,1-2H3,(H,14,19) |
InChIキー |
PZDRJSZTIYNYJZ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)N=O |
正規SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)N=O |
その他のCAS番号 |
13909-28-9 |
同義語 |
1-(2-Chloroethyl)-3-[p-(dimethylcarbamoyl)phenyl]-3-nitrosourea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



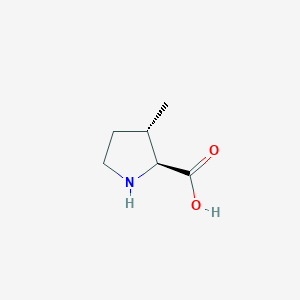
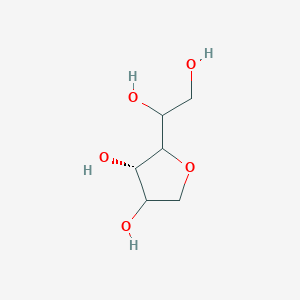
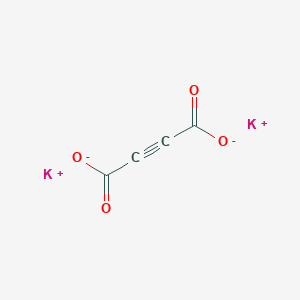
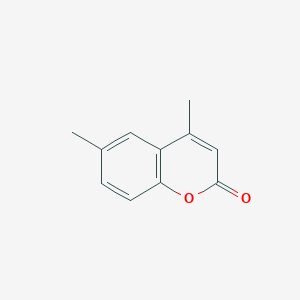
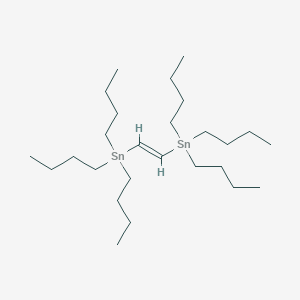
![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)
